5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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Description
5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C16H14ClN3O2S2 and its molecular weight is 379.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, it can be inferred that the compound might target the parasites causing these diseases, such as Leishmania and Plasmodium species.
Mode of Action
For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. In the case of antileishmanial and antimalarial activities, the compound might interfere with the metabolic pathways of the parasites, leading to their death .
Result of Action
The result of the compound’s action can be inferred from its antileishmanial and antimalarial activities. The compound might inhibit the growth of the parasites, leading to a reduction in the severity of the diseases .
Properties
IUPAC Name |
2-chloro-5-(4-pyrazol-1-ylphenyl)sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S2/c17-16-10-12-11-19(9-6-15(12)23-16)24(21,22)14-4-2-13(3-5-14)20-8-1-7-18-20/h1-5,7-8,10H,6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHFSYCUDTTZLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.